(2R)-2-(3,4-DIMETHOXYPHENYL)BUTANEDIOIC ACID (2R)-2-(3,4-DIMETHOXYPHENYL)BUTANEDIOIC ACID
Brand Name: Vulcanchem
CAS No.: 116386-91-5
VCID: VC0048289
InChI: InChI=1S/C12H14O6/c1-17-9-4-3-7(5-10(9)18-2)8(12(15)16)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)(H,15,16)/t8-/m1/s1
SMILES: COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC
Molecular Formula: C12H14O6
Molecular Weight: 254.24 g/mol

(2R)-2-(3,4-DIMETHOXYPHENYL)BUTANEDIOIC ACID

CAS No.: 116386-91-5

Main Products

VCID: VC0048289

Molecular Formula: C12H14O6

Molecular Weight: 254.24 g/mol

(2R)-2-(3,4-DIMETHOXYPHENYL)BUTANEDIOIC ACID - 116386-91-5

CAS No. 116386-91-5
Product Name (2R)-2-(3,4-DIMETHOXYPHENYL)BUTANEDIOIC ACID
Molecular Formula C12H14O6
Molecular Weight 254.24 g/mol
IUPAC Name (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid
Standard InChI InChI=1S/C12H14O6/c1-17-9-4-3-7(5-10(9)18-2)8(12(15)16)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)(H,15,16)/t8-/m1/s1
Standard InChIKey GYTBTYAZXWMNGB-MRVPVSSYSA-N
Isomeric SMILES COC1=C(C=C(C=C1)[C@@H](CC(=O)O)C(=O)O)OC
SMILES COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC
Synonyms (2R)-2-(3,4-DIMETHOXYPHENYL)BUTANEDIOIC ACID
PubChem Compound 7446152
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator